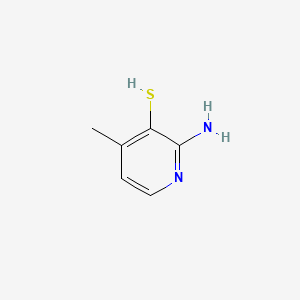
2-Amino-4-methylpyridine-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-methylpyridine-3-thiol, also known as this compound, is a useful research compound. Its molecular formula is C6H8N2S and its molecular weight is 140.204. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
1. Antibacterial Activity
Research indicates that 2-Amino-4-methylpyridine-3-thiol exhibits significant antibacterial properties. Studies have shown that compounds with similar structures can inhibit the growth of both gram-positive and gram-negative bacteria. For instance, complexes formed with this compound have demonstrated zones of inhibition comparable to standard antibiotics like cefixime and azithromycin .
2. Enzyme Inhibition
The compound's ability to form hydrogen bonds and coordinate with metal ions enhances its potential as an enzyme inhibitor. It has been studied for its effects on acetylcholinesterase and butyrylcholinesterase, which are crucial in the treatment of neurodegenerative diseases . The enzyme inhibition studies reveal promising IC50 values, suggesting that derivatives of this compound could serve as leads for developing new drugs targeting these enzymes .
3. Antioxidant Properties
The antioxidant potential of this compound has also been explored. The compound has been shown to scavenge free radicals effectively, which is critical in preventing oxidative stress-related diseases . This property positions it as a candidate for dietary supplements or therapeutic agents aimed at combating oxidative damage.
Agricultural Applications
1. Pest Control
The compound has been investigated for its potential use in pest control. Its ability to affect the nervous system of insects makes it a candidate for developing safer agrochemicals that could replace more harmful pesticides .
2. Plant Growth Regulation
There is emerging evidence that compounds similar to this compound can act as plant growth regulators, enhancing crop yields and resistance to environmental stressors .
Material Science Applications
1. Coordination Chemistry
this compound can form coordination complexes with various metals, which can be utilized in catalysis and materials science. These complexes exhibit unique properties such as enhanced stability and reactivity, making them suitable for applications in catalysis and sensor technology .
2. Synthesis of Functional Materials
The thiol group in the compound allows it to participate in thiol-ene reactions, which are valuable in synthesizing functional materials such as polymers and coatings with specific properties tailored for industrial applications .
Case Studies
Propiedades
Número CAS |
110402-27-2 |
|---|---|
Fórmula molecular |
C6H8N2S |
Peso molecular |
140.204 |
Nombre IUPAC |
2-amino-4-methylpyridine-3-thiol |
InChI |
InChI=1S/C6H8N2S/c1-4-2-3-8-6(7)5(4)9/h2-3,9H,1H3,(H2,7,8) |
Clave InChI |
LPYFCZUFSOUKPD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC=C1)N)S |
Sinónimos |
3-Pyridinethiol,2-amino-4-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















